molecular formula C23H25N5O2 B2979620 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1260998-63-7

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide

货号: B2979620
CAS 编号: 1260998-63-7
分子量: 403.486
InChI 键: UZZVELVGUMXUJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide is a triazoloquinoxaline derivative characterized by a propyl substituent at position 1 of the triazole ring and an acetamide group linked to a 2,4,6-trimethylphenyl (mesityl) moiety. The compound’s molecular formula is C₂₂H₂₈N₅O₂, with an average molecular mass of 394.50 g/mol. The propyl and mesityl substituents enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to analogs with smaller or polar groups.

属性

IUPAC Name

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-5-8-19-25-26-22-23(30)27(17-9-6-7-10-18(17)28(19)22)13-20(29)24-21-15(3)11-14(2)12-16(21)4/h6-7,9-12H,5,8,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZVELVGUMXUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反应分析

This compound can undergo various chemical reactions, including:

科学研究应用

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

相似化合物的比较

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s propyl group (C₃H₇) increases lipophilicity (logP estimated ~3.5–4.0) compared to the analog’s methyl group (logP ~2.8–3.2) .
  • The mesityl group (C₉H₁₁) further enhances hydrophobicity, whereas the analog’s 4-chlorophenyl group introduces moderate polarity via the electronegative chlorine atom.

Steric and Electronic Profiles :

  • The mesityl group’s steric bulk may hinder binding to compact active sites, while the 4-chlorophenyl group’s smaller size and halogen atom could facilitate interactions with hydrophobic pockets or halogen-bonding motifs.

Molecular Weight and Bioavailability: The target compound’s higher molecular weight (394.50 vs.

生物活性

The compound 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazoloquinoxaline scaffold, which has been associated with various pharmacological activities. The presence of both the triazole and quinoxaline moieties contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, a series of derivatives were synthesized and evaluated for their effects on human tumor cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity against these cell lines.

Key Findings:

  • Cytotoxicity : Compounds derived from the triazoloquinoxaline scaffold showed varying degrees of cytotoxicity with IC50 values ranging from 10 µM to over 100 µM against different cancer cell lines.
  • Mechanism of Action : The mechanism appears to involve DNA intercalation, where the compound binds to DNA and inhibits replication. This was supported by DNA binding assays that demonstrated a strong affinity for the DNA active site.
CompoundCell LineIC50 (µM)Mechanism
12aHepG215DNA intercalation
12bHCT-11630DNA intercalation
12cMCF-725DNA intercalation

Receptor Interactions

The biological activity of this compound may also be attributed to its interaction with specific receptors. Notably, triazoloquinoxaline derivatives have been studied as potential adenosine A3 receptor antagonists , which play a role in various physiological processes including inflammation and cancer progression.

Research Insights:

  • Binding Affinity : Compounds similar to the target compound have shown high affinity for the human A3 adenosine receptor in radioligand binding assays.
  • Selectivity : Some derivatives displayed selectivity over other adenosine receptors (A1 and A2A), suggesting potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinoxaline derivatives. Modifications to the side chains and core structure can significantly influence their potency and selectivity.

Observations:

  • Hydrophobicity : Increased hydrophobic character in substituents generally correlates with enhanced anticancer activity.
  • Substituent Positioning : The position of substituents on the quinoxaline ring affects binding affinity and selectivity towards target receptors.

Case Studies

Several studies have synthesized and evaluated similar compounds for their biological activities:

  • Study on Antiviral Activity : Some quinoxaline derivatives were tested against Tobacco Mosaic Virus (TMV), showing promising antiviral properties with EC50 values significantly lower than standard antiviral agents.
  • Anticancer Evaluation : A comprehensive study involving multiple derivatives revealed that specific structural modifications led to improved cytotoxic profiles against various cancer cell lines.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。